3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione
Description
Properties
CAS No. |
78556-09-9 |
|---|---|
Molecular Formula |
C11H13NOS2 |
Molecular Weight |
239.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C11H13NOS2/c1-13-10-5-3-9(4-6-10)12-7-2-8-15-11(12)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
VZRXFLGJMKLUPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCSC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazinane ring.
Reaction Conditions:
Reactants: 4-methoxybenzaldehyde, thiourea
Catalyst/Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazinane.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazinane derivatives.
Substitution: Halogenated methoxyphenyl thiazinane derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazinane derivatives exhibit notable antimicrobial properties. The compound has shown effectiveness against both gram-positive and gram-negative bacteria. For instance, studies demonstrate that modifications in the thiazine structure can lead to enhanced antibacterial activity against strains such as Bacillus cereus and Escherichia coli .
Anticancer Potential
The anticancer properties of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione have been evaluated through various in vitro assays. The compound has demonstrated cytotoxic effects on several cancer cell lines, including:
- HCT116 (colon cancer)
- MCF7 (breast cancer)
- HUH7 (liver cancer)
These effects are attributed to its ability to inhibit key enzymes involved in cancer cell proliferation .
Antimicrobial Efficacy
A study conducted by Özyazıcı et al. (2021) synthesized various thiazine derivatives and tested their antimicrobial properties using disc diffusion methods. The results indicated that compounds with similar structures to 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione exhibited significant activity against Staphylococcus aureus and Candida albicans, suggesting potential for development as therapeutic agents .
Anticancer Activity
In a separate investigation, researchers assessed the cytotoxicity of thiazine derivatives on multiple cancer cell lines using the NCI-60 assay. The findings revealed that certain modifications led to improved IC50 values, indicating enhanced potency against targeted cancer cells .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy group can enhance its binding affinity to certain molecular targets, while the thiazinane ring can provide stability and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
Electron-Donating vs. Electron-Withdrawing Groups :
- 3-[1-(4-Chlorophenyl)ethyl]-1,3-thiazinane-2-thione (282) : The chloro substituent (electron-withdrawing) enhances electrophilicity, increasing reactivity in nucleophilic substitutions compared to the methoxy group. However, this reduces bioavailability due to higher lipophilicity .
- 2-(4-Chlorophenyl)-3-methyl-1λ⁶,3-thiazinane-1,1,4-trione : The sulfone groups (1,1-dioxide) increase polarity and metabolic stability but reduce membrane permeability .
- Methoxy Group Impact: The 4-methoxyphenyl group in the target compound improves solubility in polar solvents and may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding. In contrast, non-piperazine chalcones with para-methoxy substitutions (e.g., compound 2p) show reduced potency (IC50 = 70.79 μM) compared to fluorine-substituted analogs (IC50 = 25.07 μM), suggesting that electron-donating groups may lower inhibitory activity in certain contexts .
Ring System Modifications
- Thiazinane vs. Oxadiazinane: 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones: The oxadiazinane ring introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and rigidity. These compounds exhibit moderate antimicrobial activity but require harsher synthesis conditions (e.g., 160°C, 8 h) compared to thiazinane derivatives . However, it lacks the conformational flexibility of the thiazinane ring .
Biological Activity
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, particularly focusing on anticancer effects, analgesic properties, and other pharmacological activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazine ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies indicate that derivatives of thiazine, including 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that compounds similar to 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione displayed varying degrees of cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of methoxy groups on the phenyl ring was correlated with enhanced activity against these cell lines .
- Mechanism of Action : The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For example, studies found that compounds with methoxy substituents could significantly decrease DNA biosynthesis in cancer cells .
Analgesic Properties
Thiazine derivatives have also been investigated for their analgesic effects. Compounds exhibiting this activity often target nitric oxide synthase (NOS) pathways, which are crucial in pain modulation. Some studies have reported that thiazine derivatives can inhibit NOS activity, leading to reduced pain perception .
Other Pharmacological Activities
Additional biological activities attributed to thiazine derivatives include:
- Antimicrobial Activity : Various thiazine compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases .
Data Table: Biological Activities of Thiazine Derivatives
| Activity Type | Example Compound | Cell Line/Model | Effectiveness |
|---|---|---|---|
| Anticancer | 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione | MCF-7 | IC50 = 40.30 µM |
| Analgesic | Various Thiazines | Animal Models | Significant reduction in pain response |
| Antimicrobial | Thiazine Derivatives | Various Pathogens | Effective against Gram-positive bacteria |
| Anti-inflammatory | Thiazine Derivatives | Animal Models | Reduced inflammation markers |
Case Studies
- Study on Anticancer Activity : A study published in 2022 synthesized several thiazole derivatives and tested their cytotoxic effects on MCF-7 and MDA-MB-231 cells. The results indicated that compounds with methoxy substitutions showed moderate to high anticancer activity, with specific focus on their effects on DNA synthesis and apoptosis induction .
- Analgesic Effects : Another investigation focused on the analgesic potential of thiazine derivatives in animal models. The study highlighted that certain compounds significantly inhibited pain responses when administered alongside standard analgesics, suggesting a synergistic effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
